

# Technical Guide: Isonicotinylglycine — Chemical Properties, Synthesis, and Structural Elucidation

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## Compound of Interest

Compound Name:	Isonicotinylglycine
CAS No.:	2015-20-5
Cat. No.:	B1329934

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## Executive Summary

**Isonicotinylglycine** (also known as isonicotinuric acid) is the terminal glycine conjugate of isonicotinic acid.[1] It serves as a critical biomarker in the metabolic profiling of Isoniazid (INH), the frontline antitubercular agent. Its formation represents a detoxification pathway mediated by mitochondrial glycine N-acyltransferase (GLYAT), following the hydrolysis of isoniazid or acetylisoniazid.

This guide provides a definitive technical reference for researchers isolating, synthesizing, or characterizing this metabolite. It moves beyond basic definitions to explore the mechanistic causality of its formation, robust synthesis protocols, and the logic behind its spectroscopic identification.

## Part 1: Chemical Identity & Physicochemical Profile[2]

Before experimental manipulation, the physicochemical boundaries of the analyte must be established to select appropriate solvents and ionization techniques.

Property	Data / Characteristic
IUPAC Name	2-[(Pyridine-4-carbonyl)amino]acetic acid
Common Synonyms	Isonicotinuric acid; N-Isonicotinoylglycine
CAS Registry	2015-20-5
Molecular Formula	C
	H
	N
	O
Molecular Weight	180.16 g/mol
Exact Mass	180.0535
Solubility Profile	High: DMSO, Water (pH > 7), Methanol (warm) Low: Dichloromethane, Diethyl ether, Hexanes
pKa (Calculated)	~3.5 (Carboxylic acid), ~5.2 (Pyridine nitrogen)
Appearance	White to off-white crystalline solid

## Part 2: Metabolic Origin & Biological Significance

Understanding the biological origin of **isonicotinylglycine** is essential for researchers studying pharmacokinetics or drug adherence. It is not a direct metabolite of Isoniazid but a secondary conjugate.

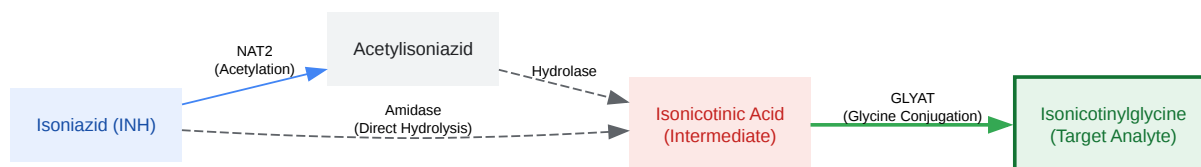
### The Mechanism[4][5]

- Acetylation/Hydrolysis: Isoniazid is primarily metabolized by NAT2 (N-acetyltransferase 2) to Acetylisoniazid.[2]
- Hydrolysis: Both Isoniazid and Acetylisoniazid can be hydrolyzed to Isonicotinic Acid (INA). [2][3]

- Conjugation: INA is activated by acyl-CoA synthetase and subsequently conjugated with glycine by GLYAT to form **Isonicotinylglycine**.

## Pathway Visualization

The following diagram illustrates the metabolic flow, highlighting the enzymatic checkpoints.



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Figure 1: Metabolic pathway of Isoniazid leading to **Isonicotinylglycine** via Isonicotinic Acid.[3]

## Part 3: Chemical Synthesis Strategy

For use as an analytical standard, **isonicotinylglycine** must be synthesized with high purity. The most robust method utilizes the Schotten-Baumann reaction conditions or a Mixed Anhydride approach. The protocol below uses the Acid Chloride method due to its high yield and simplified purification.

### Reagents

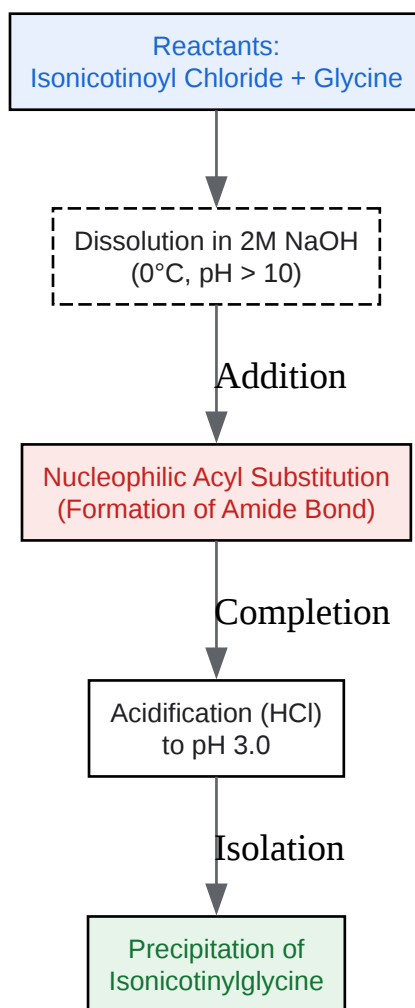
- Substrate: Isonicotinoyl chloride hydrochloride (1.0 eq)
- Nucleophile: Glycine (1.2 eq)
- Base: Sodium Hydroxide (NaOH) or Triethylamine (TEA)
- Solvent: Water/THF mixture or Dichloromethane (DCM) if using TEA.

### Step-by-Step Protocol

- Preparation of Glycine Solution:

- Dissolve Glycine (1.2 eq) in 2M NaOH (2.5 eq) at 0°C. The excess base is critical to neutralize the HCl from the starting material and keep the glycine amine group deprotonated (form) for nucleophilic attack.
- Acylation:
  - Slowly add Isonicotinoyl chloride hydrochloride (1.0 eq) portion-wise to the stirred glycine solution.
  - Scientific Rationale: Slow addition prevents localized heating and hydrolysis of the acid chloride by water.
- Reaction Monitoring:
  - Stir at room temperature for 2–4 hours. Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1).
- Workup & Precipitation:
  - Acidify the solution carefully with 1M HCl to pH ~3–4.
  - Mechanism:<sup>[4][3][5][6]</sup> This reaches the isoelectric point of the product, causing the free acid form of **isonicotinylglycine** to precipitate while inorganic salts remain in solution.
- Purification:
  - Filter the white precipitate. Recrystallize from hot water or water/ethanol.

## Synthesis Workflow Diagram



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Figure 2: Synthesis workflow via the Schotten-Baumann method.

## Part 4: Structural Elucidation (Spectroscopy)

Characterizing **isonicotinylglycine** requires distinguishing it from its precursor (isonicotinic acid) and the hydrolysis product.

### Mass Spectrometry (LC-MS/MS)

- Ionization Mode: Electrospray Ionization Positive (ESI+). The pyridine nitrogen protonates easily.
- Molecular Ion:

Fragmentation Logic (MS/MS):

- Precursor: 181.06

- Major Fragment (106.03

): Cleavage of the amide bond with loss of glycine (75 Da). This yields the isonicotinoyl cation

- Secondary Fragment (78.03

): Loss of CO from the 106 fragment, yielding the pyridinium ion

## Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is preferred due to the compound's polarity and to observe the exchangeable amide proton.

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	Mechanistic Insight
H	12.70	Broad s	-COOH	Acidic proton; often broadened by exchange.
H	9.15	Triplet (t)	-NH-	Amide proton coupled to Glycine -CH -.
H	8.78	Doublet (d)	Py-H2, H6	Deshielded by pyridine nitrogen (ortho position).
H	7.80	Doublet (d)	Py-H3, H5	Meta to nitrogen; AA'XX' system characteristic of 4-sub. pyridine.
H	4.02	Doublet (d)	Gly-CH	Coupled to NH (Hz). Becomes singlet if D O exchange occurs.
C	170.8	s	-COOH	Carboxylic acid carbonyl.
C	165.2	s	-CONH-	Amide carbonyl.
C	150.5	s	Py-C2, C6	Carbon adjacent to nitrogen (highly deshielded).

## Infrared Spectroscopy (FT-IR)

- 3300–2500 cm  
: Broad O-H stretch (carboxylic acid dimer).
- 3250 cm  
: N-H stretch (amide).
- 1720 cm  
: C=O stretch (carboxylic acid).
- 1650 cm  
: C=O stretch (Amide I band) — Key differentiator from Isonicotinic acid.
- 1550 cm  
: N-H bend (Amide II band).

## References

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## Sources

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